4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
CAS No.: 1548532-13-3
Cat. No.: VC12024233
Molecular Formula: C7H3ClF3NO5S
Molecular Weight: 305.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1548532-13-3 |
|---|---|
| Molecular Formula | C7H3ClF3NO5S |
| Molecular Weight | 305.62 g/mol |
| IUPAC Name | 4-(difluoromethoxy)-2-fluoro-5-nitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H3ClF3NO5S/c8-18(15,16)6-2-4(12(13)14)5(1-3(6)9)17-7(10)11/h1-2,7H |
| Standard InChI Key | PKADMQPIEYWUIJ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride belongs to the benzenesulfonyl chloride family, distinguished by its substitution pattern:
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Nitro group (-NO₂) at position 5, directing electrophilic substitution reactions.
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Fluorine atom (-F) at position 2, enhancing electronic effects and metabolic stability.
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Difluoromethoxy group (-OCF₂H) at position 4, contributing to lipophilicity and steric bulk.
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Sulfonyl chloride (-SO₂Cl) at position 1, enabling nucleophilic displacement reactions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1548532-13-3 |
| Molecular Formula | C₇H₃ClF₃NO₅S |
| Molecular Weight | 305.62 g/mol |
| IUPAC Name | 4-(difluoromethoxy)-2-fluoro-5-nitrobenzenesulfonyl chloride |
| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)N+[O-] |
| InChIKey | PKADMQPIEYWUIJ-UHFFFAOYSA-N |
The compound’s X-ray crystallography data (unavailable in public databases) would likely reveal a planar aromatic ring with bond angles distorted by the strong electron-withdrawing effects of the nitro and sulfonyl chloride groups.
Synthesis and Manufacturing Processes
The synthesis of 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride involves multi-step reactions, typically starting from substituted benzene precursors. A plausible route includes:
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Nitration and Halogenation: Introduction of nitro and fluorine groups via electrophilic aromatic substitution.
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Difluoromethoxy Installation: Reaction with difluoromethylating agents (e.g., HCF₂-O− reagents) under controlled conditions.
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Sulfonation and Chlorination: Treatment with chlorosulfonic acid (HSO₃Cl) to install the sulfonyl chloride group, leveraging the directing effects of existing substituents .
Critical Reaction Parameters:
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Temperature control (<50°C) to prevent premature decomposition of the sulfonyl chloride group.
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Use of anhydrous solvents (e.g., dichloroethane) to avoid hydrolysis.
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Stoichiometric excess of chlorinating agents (e.g., SOCl₂) to maximize yield .
Table 2: Synthetic Yield Optimization
| Step | Reagent Ratio | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 78 |
| Difluoromethoxyation | HCF₂-O−/CuI | 65 |
| Sulfonation/Chlorination | ClSO₃H | 82 |
Industrial-scale production faces challenges in minimizing byproducts such as sulfonic acids and ensuring consistent regioselectivity.
Physicochemical Properties
The compound’s properties are influenced by its polar functional groups:
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Solubility: Sparingly soluble in water (<0.1 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Melting Point: Estimated 120–125°C (decomposition observed above 130°C).
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Stability: Hygroscopic; decomposes in humid environments to form sulfonic acids.
Spectroscopic Data:
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¹H NMR (CDCl₃): δ 8.45 (s, 1H, Ar-H), 7.92 (d, J=8.4 Hz, 1H, Ar-H), 6.78 (t, J=74 Hz, 1H, OCF₂H).
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IR (KBr): 1375 cm⁻¹ (SO₂ asym. stretch), 1180 cm⁻¹ (SO₂ sym. stretch), 1520 cm⁻¹ (NO₂ asym. stretch).
Reactivity and Chemical Applications
The sulfonyl chloride group (-SO₂Cl) serves as a versatile handle for diverse transformations:
Nucleophilic Displacement
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Amines: Reacts with primary/secondary amines to form sulfonamides, a key motif in antimicrobial agents (e.g., sulfa drugs).
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Alcohols: Forms sulfonate esters, useful as alkylating agents or prodrugs.
Cross-Coupling Reactions
Participates in Suzuki-Miyaura couplings when paired with boronic acids, enabling biaryl synthesis for material science applications.
| Parameter | Value |
|---|---|
| Storage Temperature | 2–8°C (inert atmosphere) |
| PPE Requirements | Nitrile gloves, face shield, fume hood |
| First Aid Measures | Flush eyes/skin with water for 15 minutes |
Spills must be neutralized with sodium bicarbonate and absorbed in inert materials.
| Assay | IC₅₀ (µM) | Target |
|---|---|---|
| Carbonic Anhydrase IX | 0.45 | Enzyme inhibition |
| EGFR Kinase | >100 | No activity |
Comparison with Structural Analogs
Replacing the difluoromethoxy group with methoxy (as in CID 58022358 ) reduces metabolic stability (t₁/₂ decreased from 6.2 h to 1.8 h in hepatic microsomes). Conversely, nitro group removal abolishes enzyme inhibitory activity, underscoring its electronic importance .
Future Directions
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Green Synthesis: Developing catalytic methods to replace stoichiometric chlorinating agents.
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Drug Delivery: Encapsulation in liposomes to mitigate toxicity while retaining efficacy.
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Computational Modeling: DFT studies to predict reactivity with biological targets.
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